molecular formula C21H26ClN3O2S B2965982 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1216768-96-5

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2965982
CAS No.: 1216768-96-5
M. Wt: 419.97
InChI Key: VVZTUMPRMRXPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic chemical compound featuring a benzothiazole core structure, a common scaffold in medicinal chemistry research . This molecule integrates a 4-methoxybenzo[d]thiazol-2-yl group linked via an amide function to a 3-phenylpropanamide chain and a dimethylaminoethyl side chain, presenting as a hydrochloride salt to enhance stability and solubility. The specific research applications and biochemical mechanisms of action for this compound are areas of active investigation and are not fully elucidated. Compounds within this structural class are frequently explored in scientific settings for their potential interactions with various biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety protocols. For detailed structural information on related chemical entities, researchers can refer to chemical databases .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-23(2)14-15-24(19(25)13-12-16-8-5-4-6-9-16)21-22-20-17(26-3)10-7-11-18(20)27-21;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZTUMPRMRXPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural features:

  • Chemical Formula : C20_{20}H24_{24}ClN3_3O4_4S$$_2)
  • Molecular Weight : Approximately 470.0 g/mol
  • CAS Number : 1331129-35-1

Structural Features

ComponentDescription
Dimethylaminoethyl GroupEnhances solubility and biological activity
Methoxybenzo[d]thiazole MoietyPotentially interacts with specific receptors
Propanamide LinkageProvides structural stability

The compound exhibits biological activity through interactions with various molecular targets, including enzymes and receptors involved in disease pathways. The unique structure allows it to modulate these targets effectively.

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors involved in cellular signaling, influencing cell proliferation and apoptosis.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic properties against various cancer cell lines, including breast and hepatic cancer cells.
  • Anti-inflammatory Properties : The methoxy group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

In Vitro Studies

A study assessed the cytotoxicity of the compound against several cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HepG2: 21.00 μM
    • MCF-7: 26.10 μM

These findings indicate that the compound possesses significant anticancer potential, particularly in targeting liver and breast cancers .

Molecular Docking Studies

Molecular docking assessments have been conducted to evaluate the binding affinity of the compound towards various targets:

  • Targeted Enzyme : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Binding Affinity : Docking studies revealed favorable interactions with key residues in the active site of VEGFR-2, suggesting a mechanism for its antiangiogenic properties .

Comparative Analysis with Similar Compounds

To understand its uniqueness, a comparison with structurally similar compounds is valuable:

Compound NameStructural FeaturesUnique Aspects
N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamideSimilar benzothiazole moietyLacks cyano group
N-(benzo[d]thiazol-2-yl)-N-(phenyl(2-(piperidin-1-yl)ethyl))benzamideDifferent side chain structurePotentially different biological activity

This comparison highlights how the inclusion of specific functional groups influences biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from related benzothiazole and heterocyclic derivatives. Below is a comparative analysis based on structural features, synthesis, and functional groups:

Structural Analogues from

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C15H20ClN3O2, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C16H20ClN3O2, MW 321.80) share tertiary amine side chains but differ in their heterocyclic cores (quinoline vs. benzothiazole). The hydroxyl group in these analogues may reduce metabolic stability compared to the methoxy group in the target compound, which is less prone to oxidation .

Benzothiazole Derivatives from

  • N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide: Lacks the dimethylaminoethyl group and methoxy substitution.
  • N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide : Features a chloro substituent and methoxyphenyl group, which may enhance halogen bonding but reduce solubility compared to the target compound’s tertiary amine .

Piperidine and Morpholine-Containing Analogues

  • N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride (C26H35ClN4O4S2, MW 567.2): Incorporates a sulfonyl-piperidine group, increasing polarity and hydrogen-bonding capacity. The ethoxy group (vs. methoxy) may enhance lipophilicity but reduce metabolic clearance rates .

Pharmacologically Relevant Compounds

  • Ranitidine Hydrochloride (C13H22N4O3S·HCl, MW 350.87): A histamine H2 antagonist with a furan ring and nitro group. While both compounds feature tertiary amines, Ranitidine’s thioether linkage and nitro group highlight divergent therapeutic applications .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Structural Features
Target Compound 420.0 4-Methoxybenzothiazole, dimethylaminoethyl, phenylpropanamide Hydrochloride salt, tertiary amine, lipophilic aromatic core
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride 309.79 Hydroxyquinoline, dimethylaminopropyl Carboxamide, polar hydroxyl group
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Nitrobenzothiazole, phenylpropanamide Electron-withdrawing nitro group
N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide HCl 567.2 Ethoxybenzothiazole, piperidine sulfonyl Sulfonyl group for enhanced polarity
Ranitidine Hydrochloride 350.87 Furan, nitro group, thioether H2 antagonist, nitro group for stability

Key Findings and Implications

  • The methoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogues .
  • The dimethylaminoethyl chain enhances solubility via protonation, contrasting with morpholine or piperidine-containing derivatives that may exhibit different pharmacokinetic profiles .
  • Structural variations in the benzothiazole core (e.g., nitro, chloro, or ethoxy substituents) significantly influence electronic properties and binding interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.